1-(3-Fluorophenyl)butan-2-ol
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6,10,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBZBGSGZFPJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
The reduction of 3-(3-fluorophenyl)butanoic acid using borane-dimethyl sulfide (BH₃·SMe₂) represents a robust method for synthesizing 1-(3-fluorophenyl)butan-2-ol. In this process, the carboxylic acid is dissolved in anhydrous tetrahydrofuran (THF), followed by dropwise addition of BH₃·SMe₂ at room temperature. The reaction proceeds via the formation of a borane-carboxylic acid adduct, which is subsequently reduced to the corresponding alcohol.
Key steps include:
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Degassing : The reaction mixture is purged with argon to prevent oxidation.
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Quenching : Methanol is added post-reaction to decompose excess borane.
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Purification : Flash column chromatography on silica gel (ethyl acetate/hexane gradient) isolates the product.
Optimization and Conditions
Optimal conditions derived from analogous syntheses include:
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Molar ratio : 2:1 (BH₃·SMe₂ to acid) for complete conversion.
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Solvent : THF ensures solubility and stabilizes intermediates.
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Time : 1–2 hours at 25°C, monitored by TLC.
Advantages and Limitations
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Advantages : High selectivity for secondary alcohols; minimal side products.
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Limitations : Requires strict anhydrous conditions; borane handling demands specialized equipment.
Sodium Borohydride Reduction of Ketone Precursors
Reaction Procedure
This compound is accessible via reduction of 1-(3-fluorophenyl)butan-2-one using sodium borohydride (NaBH₄). The ketone precursor is dissolved in ethanol, followed by gradual addition of NaBH₄ suspended in water. The reaction mechanism involves nucleophilic attack by borohydride at the carbonyl carbon, yielding the alcohol after protonation.
Critical steps include:
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pH Control : Alkaline conditions (pH 10–12) enhance reaction efficiency.
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Workup : Extraction with diethyl ether and drying over Na₂SO₄.
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Purification : Column chromatography (hexane/ethyl acetate) ensures high purity.
Optimization and Conditions
Data from related reductions highlight:
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Stoichiometry : 3–4 equivalents of NaBH₄ for complete conversion.
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Solvent : Ethanol/water mixture (4:1 v/v) balances reactivity and safety.
Advantages and Limitations
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Advantages : Mild conditions; cost-effective reagents.
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Limitations : Moderate yields due to competing side reactions; requires ketone precursor synthesis.
Comparative Analysis of Methods
Efficiency and Scalability
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Borane Method : Superior yields (68–72%) but limited scalability due to borane’s pyrophoric nature.
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NaBH₄ Method : Scalable for industrial applications but lower yields (58–65%).
Practical Considerations
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Safety : NaBH₄ is preferable for large-scale synthesis despite lower efficiency.
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Purity : Borane-mediated reductions produce higher-purity products, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-fluorophenyl)butan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert the compound into 1-(3-fluorophenyl)butane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 1-(3-Fluorophenyl)butan-2-one
Reduction: 1-(3-Fluorophenyl)butane
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Nucleophilic Substitution | Involves the reaction of a fluorinated phenol with butan-2-ol derivatives. |
| Reduction | Reductive processes converting ketones or aldehydes to alcohols. |
Chemistry
In organic synthesis, 1-(3-Fluorophenyl)butan-2-ol serves as a versatile building block for creating more complex molecules. Its structure allows for modifications that can lead to new compounds with tailored properties for specific applications.
Biology
Research has shown that this compound can interact with various biological targets due to its ability to form hydrogen bonds and hydrophobic interactions. The fluorine atom enhances these interactions, making it a valuable probe in biochemical studies.
Medicine
This compound has potential as a pharmaceutical intermediate. Its structural modifications could lead to the development of new drugs aimed at treating various conditions, including:
- Antidepressant Activity : Computer-aided drug design has suggested that this compound may exhibit significant antidepressant effects through modulation of neurotransmitter systems.
- Antitumor Properties : In vitro studies have indicated that fluorinated analogs can induce apoptosis in cancer cells, presenting a promising avenue for cancer therapy.
- Antimicrobial Effects : Experimental data suggest effectiveness against multiple microbial strains, highlighting its potential as a broad-spectrum antimicrobial agent.
Antidepressant Effects
A study utilized computer-aided prediction models to analyze the interaction of this compound with neurotransmitter systems. Results indicated potential antidepressant activity through serotonin receptor modulation.
Antitumor Research
In vitro assays demonstrated that analogs of this compound could induce apoptosis in cancer cells without exhibiting a biphasic dose-response relationship. This suggests that further exploration into its antitumor capabilities could yield effective therapeutic agents.
Antimicrobial Testing
A series of experiments confirmed the compound's effectiveness against various microbial strains, indicating its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism by which 1-(3-fluorophenyl)butan-2-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Butanol Derivatives
3,3,4,4,4-Pentafluoro-1-(3-fluorophenyl)butan-2-one (CAS 256,14912)
- Structure : Differs by replacing the hydroxyl group (-OH) with a ketone (-C=O) and adding four additional fluorine atoms on carbons 3 and 3.
- Properties :
- Higher lipophilicity due to increased fluorine content.
- Reduced hydrogen-bonding capacity compared to the alcohol, lowering water solubility.
- Applications : Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals due to its stability and electron-withdrawing substituents .
3,3,4,4,4-Pentafluoro-1-(3-fluorophenyl)butyl-2-amine (CAS 257,18033)
- Structure : Features an amine (-NH₂) group instead of a hydroxyl.
- Properties: Basic character (pKa ~9–10) enhances solubility in acidic environments. Potential for forming salts (e.g., hydrochlorides), improving crystallinity and bioavailability.
- Applications : Amines are common in drug discovery; this compound may serve as a precursor for bioactive molecules .
Aromatic Alcohols with Varying Substituents
3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)
- Structure : Phenyl group at C2 and hydroxyl at C1, with a methyl branch at C3.
- Properties :
- Lower acidity (pKa ~16–18) due to reduced electron withdrawal compared to fluorinated analogs.
- Higher volatility (bp ~200–220°C estimated) than 1-(3-fluorophenyl)butan-2-ol due to lack of fluorine.
- Applications : Used in fragrances or as a solvent in organic synthesis .
Bitertanol (Baycor®, CAS 55179-31-2)
- Structure: Complex triazole-containing butanol derivative with a biphenyl-4-yloxy group.
- Properties :
- High molecular weight (C₂₀H₂₃N₃O₂, MW 345.4 g/mol) and logP (~4.5), indicating significant lipophilicity.
- Fungicidal activity due to triazole’s mode of action (sterol biosynthesis inhibition).
Non-Aromatic Fluorinated Alcohols
2-Methyl-3-buten-2-ol (CAS 115-18-4)
Heterocyclic Derivatives
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide
- Structure : Incorporates a fused pyridazine ring and trifluoromethyl furan.
- Properties: Enhanced metabolic stability from fluorinated groups and rigid heterocycles. Potential kinase inhibition due to carboxamide’s hydrogen-bonding capability.
- Applications : Anticancer or anti-inflammatory drug candidate .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | MW (g/mol) | Boiling Point (°C) | logP (Estimated) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₁FO | 168.2 | ~220–240 | 2.1–2.5 | Pharmaceutical intermediate |
| 3,3,4,4,4-Pentafluoro-1-(3-FP)butan-2-one | C₁₀H₇F₆O | 256.1 | >250 | 3.8–4.2 | Agrochemical synthesis |
| Bitertanol | C₂₀H₂₃N₃O₂ | 345.4 | Decomposes | ~4.5 | Fungicide |
| 3-Methyl-2-phenylbutan-1-ol | C₁₁H₁₆O | 164.2 | ~200–220 | 2.8–3.2 | Fragrance industry |
| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.1 | 98–99 | 0.8–1.2 | Polymer synthesis |
Research Findings and Implications
- Fluorine’s Role: The 3-fluorophenyl group in this compound enhances electronegativity, increasing the hydroxyl’s acidity (pKa ~12–14) compared to non-fluorinated analogs (pKa ~16–18). This property may improve binding to biological targets (e.g., enzymes or receptors) .
- Metabolic Stability: Fluorination generally reduces oxidative metabolism, extending half-life in vivo. This contrasts with compounds like 3-methyl-2-butanol, which undergo rapid oxidation .
Biological Activity
Overview
1-(3-Fluorophenyl)butan-2-ol is a secondary alcohol characterized by a butanol backbone and a fluorine atom at the meta position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may influence metabolic pathways and enzyme functions.
This compound can be synthesized through various methods, primarily involving the reduction of 1-(3-fluorophenyl)butan-2-one. Common reducing agents include sodium borohydride and lithium aluminum hydride, typically performed in inert solvents like tetrahydrofuran or ethanol under controlled conditions. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity towards biological targets, which is crucial for its pharmacological potential.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The fluorine atom's electronegativity can modify the compound's reactivity and selectivity, potentially leading to enhanced therapeutic effects. Research indicates that it may act as an intermediate in metabolic pathways or as a modulator of enzyme activity.
Pharmacological Studies
This compound has been investigated for its role in various pharmacological contexts. For instance, studies have shown that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, suggesting potential applications in pain management . Additionally, its structural analogs have been explored for their inhibitory effects on HIV protease, indicating a possible role in antiviral drug development .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Enzyme Interaction : A study focusing on enzyme-catalyzed reactions demonstrated that this compound could influence metabolic pathways by acting on specific enzymes involved in drug metabolism .
- Antiviral Activity : Research into structurally related compounds revealed that modifications to the phenyl ring could enhance antiviral activity against resistant strains of HIV, pointing towards a similar potential for this compound .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other fluorinated compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)butan-2-ol | Secondary Alcohol | Similar anti-inflammatory properties |
| 1-(3-Chlorophenyl)butan-2-ol | Secondary Alcohol | Exhibits different receptor interaction profile |
| 1-(3-Fluorophenyl)propan-2-ol | Shorter Carbon Chain | Potentially altered metabolic processing |
Q & A
Q. What are the optimal synthetic routes for 1-(3-fluorophenyl)butan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution using 3-fluorophenyl precursors. For example, reacting 3-fluorobenzene with butan-2-ol derivatives under acidic catalysis (e.g., AlCl₃) can yield the target compound. Temperature control (60–80°C) and solvent selection (e.g., dichloromethane) are critical to avoid side reactions like over-alkylation . Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst | AlCl₃, BF₃·Et₂O |
| Solvent | Dichloromethane, Toluene |
| Yield | 45–65% (reported for analogs) |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : Look for a quartet at δ 4.1–4.3 ppm (hydroxyl-bearing CH) and aromatic protons at δ 6.8–7.2 ppm (split due to fluorine coupling) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine position .
- MS : Molecular ion peak at m/z 168.2 (C₁₀H₁₁FO⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 150.1) .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets for logP, dipole moment, and pKa predictions. PubChem’s computational tools provide validated descriptors like polar surface area (30–40 Ų) and solubility (logS ≈ -2.5) .
Advanced Research Questions
Q. How does the fluorine substituent in this compound influence its biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances metabolic stability and binding affinity via electronic effects (e.g., increased C-F bond polarity). Comparative studies with 3-chloro or hydrogen analogs show:
| Derivative | IC₅₀ (μM) | Half-life (h) |
|---|---|---|
| 3-Fluoro | 12.3 ± 1.2 | 4.5 |
| 3-Chloro | 18.7 ± 2.1 | 3.1 |
| Parent (H) | >50 | 1.8 |
| Data from enzyme inhibition assays (e.g., CYP450 isoforms) . |
Q. What strategies mitigate enantiomeric interference in pharmacological studies of this compound?
- Methodological Answer :
- Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and ethanol/hexane mobile phase (90:10 v/v) .
- Asymmetric Synthesis : Employ Sharpless epoxidation or enzymatic catalysis (e.g., Candida antarctica lipase B) to achieve >90% enantiomeric excess .
Q. How can in vivo pharmacokinetics of this compound be modeled to predict human dosing?
- Methodological Answer :
- PBPK Modeling : Use GastroPlus® with parameters:
- Volume of distribution (Vd): 1.2 L/kg (rat data extrapolation)
- Clearance: 0.8 L/h/kg (hepatic extraction ratio = 0.65) .
- Metabolite Identification : LC-MS/MS detects hydroxylated and glucuronidated metabolites in plasma (tₘₐₓ = 2–3 h) .
Contradictions & Research Gaps
- Synthetic Yield Discrepancies : Reports vary (45–65%) due to solvent purity and catalyst aging .
- Biological Activity : While fluorinated analogs show improved potency, some studies report off-target effects (e.g., hERG inhibition at 10 μM) .
Future Directions
- SAR Studies : Systematic modification of the butanol chain (e.g., branching, additional fluorine) to optimize selectivity .
- Mechanistic Profiling : Target deconvolution via CRISPR-Cas9 screening or thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
